molecular formula C16H16O2 B14587924 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid CAS No. 61221-49-6

7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid

Cat. No.: B14587924
CAS No.: 61221-49-6
M. Wt: 240.30 g/mol
InChI Key: YHFARHLTPOCARJ-UHFFFAOYSA-N
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Description

7-Phenylspiro[35]nona-5,8-diene-7-carboxylic acid is a chemical compound characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the spiro structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Spiro[3.5]nonane-7-carboxylic acid
  • Spiro[3.5]nona-5,8-diene-7-carboxylic acid

Comparison: 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activities. This distinguishes it from other similar compounds that lack the phenyl group, making it a valuable compound for specific research applications.

Properties

CAS No.

61221-49-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

7-phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid

InChI

InChI=1S/C16H16O2/c17-14(18)16(13-5-2-1-3-6-13)11-9-15(10-12-16)7-4-8-15/h1-3,5-6,9-12H,4,7-8H2,(H,17,18)

InChI Key

YHFARHLTPOCARJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C=CC(C=C2)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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